molecular formula C17H15NO B13495856 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Katalognummer: B13495856
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: GQHQSQLCHDWIOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Naphthalen-2-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a naphthalene moiety and a spiro-oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under basic conditions. For instance, the reaction of a naphthalene derivative with a suitable spirocyclic precursor can yield the desired compound through a series of cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the cyclization process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Wissenschaftliche Forschungsanwendungen

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with unique properties

Wirkmechanismus

The mechanism of action of 6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its combination of a naphthalene moiety with a spiro-oxirane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

6-naphthalen-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C17H15NO/c18-10-17(8-16(9-17)11-19-12-16)15-6-5-13-3-1-2-4-14(13)7-15/h1-7H,8-9,11-12H2

InChI-Schlüssel

GQHQSQLCHDWIOX-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(C#N)C3=CC4=CC=CC=C4C=C3)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.